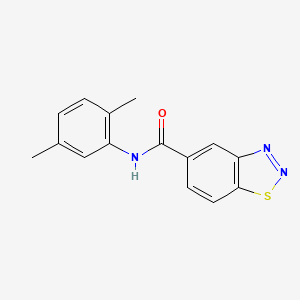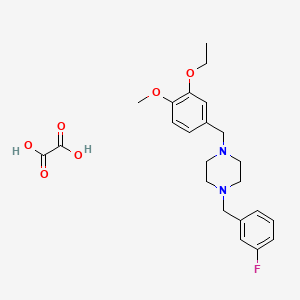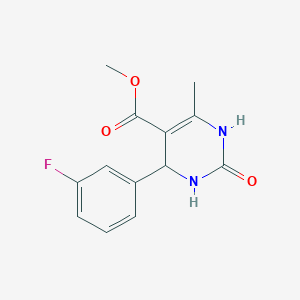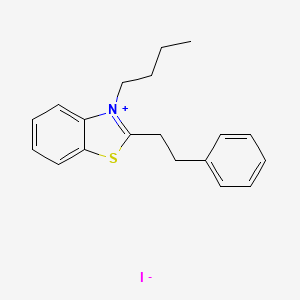![molecular formula C17H16N4O2 B5187856 2-cyclopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5187856.png)
2-cyclopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
2-cyclopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. This compound has been found to inhibit the growth of cancer cells by interfering with the DNA replication process, making it a potential candidate for cancer treatment.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide involves the inhibition of DNA replication by binding to the DNA helicase enzyme, which is responsible for unwinding the DNA double helix during replication. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide has significant biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of DNA repair mechanisms. This compound has also been found to have low toxicity levels and high selectivity towards cancer cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-cyclopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide is its potential as a cancer treatment agent due to its low toxicity levels and high selectivity towards cancer cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 2-cyclopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide. These include the optimization of the synthesis method to improve the yield and purity of the compound, the investigation of its potential as a treatment for other diseases, such as viral infections, and the development of more efficient drug delivery systems to improve its bioavailability. Additionally, further studies are needed to investigate the long-term effects of this compound and its potential side effects.
Conclusion:
In conclusion, 2-cyclopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide is a promising chemical compound with potential applications in various scientific research fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its future applications in medicine and drug discovery.
Synthesis Methods
2-cyclopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide can be synthesized using various methods, including the reaction of 2-cyclopropyl-1,3-benzoxazole-6-carboxylic acid with 2-(2-pyrazinyl)ethylamine in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified using column chromatography to obtain the desired product.
properties
IUPAC Name |
2-cyclopropyl-N-(2-pyrazin-2-ylethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(20-6-5-13-10-18-7-8-19-13)12-3-4-14-15(9-12)23-17(21-14)11-1-2-11/h3-4,7-11H,1-2,5-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOCFYDSOGGYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=C(C=C3)C(=O)NCCC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2,3-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5187780.png)
![N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide](/img/structure/B5187789.png)

![ethyl (4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5187795.png)
![2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5187803.png)

![4-[2-(4-aminobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B5187814.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B5187832.png)
![5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-nitrobenzoic acid ammoniate](/img/structure/B5187853.png)

![ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5187873.png)
![5-[4-(benzyloxy)benzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5187880.png)

